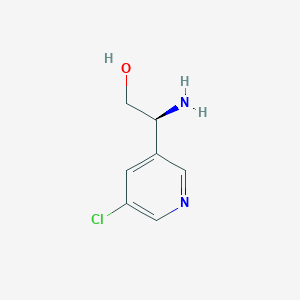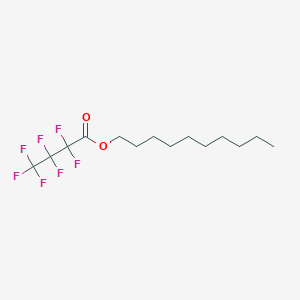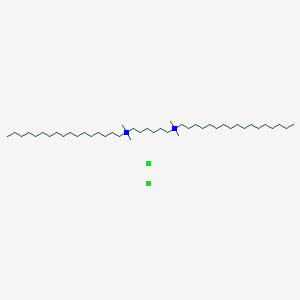
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride: is a quaternary ammonium compound. These types of compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a hexane backbone with two heptadecyl chains and four methyl groups attached to the nitrogen atoms, making it a highly hydrophobic molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride typically involves the quaternization of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine. This can be achieved by reacting the diamine with an alkyl halide, such as methyl chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
-
Step 1: : Preparation of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine.
- React 1,6-hexanediamine with heptadecyl bromide in the presence of a base like sodium hydroxide.
- The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at room temperature.
-
Step 2: : Quaternization to form this compound.
- React the resulting diamine with methyl chloride.
- This step is carried out in an inert atmosphere, often using a solvent like chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of reactants.
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as recrystallization or distillation to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent amines and alkyl halides.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) can be used to replace the chloride ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is rare.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium nitrate.
Hydrolysis: Formation of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine and methyl chloride.
Wissenschaftliche Forschungsanwendungen
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Didecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride
Uniqueness
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride is unique due to its longer heptadecyl chains, which enhance its hydrophobicity and surfactant properties. This makes it more effective in applications requiring strong interaction with hydrophobic surfaces or molecules, such as in drug delivery systems and industrial disinfectants.
Eigenschaften
Molekularformel |
C44H94Cl2N2 |
|---|---|
Molekulargewicht |
722.1 g/mol |
IUPAC-Name |
heptadecyl-[6-[heptadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C44H94N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-45(3,4)43-39-35-36-40-44-46(5,6)42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-44H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BUEFGMRUPWBDGD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


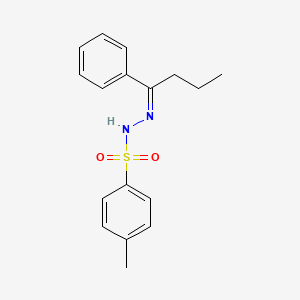
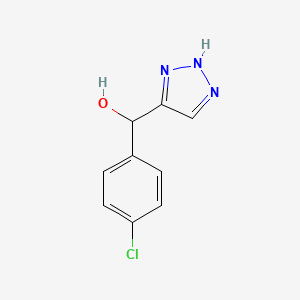
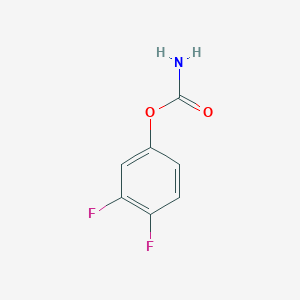
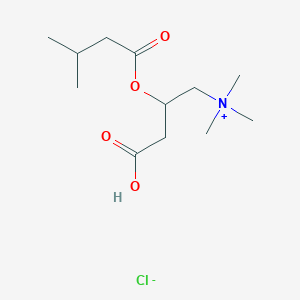
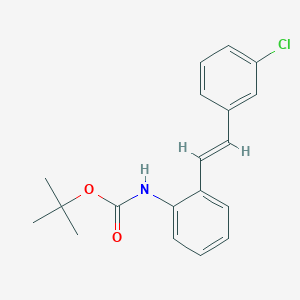
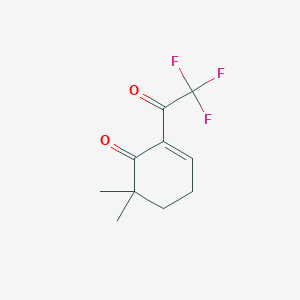
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
